(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 313251-52-4
VCID: VC7048213
InChI: InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Molecular Formula: C24H20N2O4
Molecular Weight: 400.434

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate

CAS No.: 313251-52-4

Cat. No.: VC7048213

Molecular Formula: C24H20N2O4

Molecular Weight: 400.434

* For research use only. Not for human or veterinary use.

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate - 313251-52-4

Specification

CAS No. 313251-52-4
Molecular Formula C24H20N2O4
Molecular Weight 400.434
IUPAC Name ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Standard InChI InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
Standard InChI Key VCOQANZUMMRDSI-XMHGGMMESA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C

Introduction

Structural Elucidation and Molecular Features

The compound’s IUPAC name reflects its intricate connectivity:

  • A furan ring at position 2 is substituted with a propenenitrile moiety bearing a cyano group (C≡N) and a ketone group (C=O) at the β-position.

  • The ketone oxygen is further functionalized with a meta-tolylamino group (–NH–C₆H₄–CH₃), introducing aromaticity and potential hydrogen-bonding capabilities.

  • Position 5 of the furan is linked to a para-substituted benzoate ester (–C₆H₄–COOEt), contributing hydrophobicity and π-stacking potential.

  • The (E)-configuration of the α,β-unsaturated system ensures planarity, favoring conjugation and electronic delocalization across the molecule .

Table 1: Molecular Properties of (E)-Ethyl 4-(5-(2-Cyano-3-Oxo-3-(m-Tolylamino)Prop-1-En-1-Yl)Furan-2-Yl)Benzoate

PropertyValue/Description
Molecular FormulaC₂₄H₂₁N₃O₄
Molecular Weight415.45 g/mol
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
Melting Point218–220°C (predicted)
Key Functional GroupsFuran, α,β-unsaturated ketone, cyano, benzoate ester, aryl amine

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be conceptualized through disconnections:

  • Furan–Benzoate Linkage: Suzuki–Miyaura coupling between a boronic acid-functionalized furan and ethyl 4-bromobenzoate.

  • α,β-Unsaturated Ketone Formation: Knoevenagel condensation of a furfural derivative with cyanoacetamide.

  • m-Tolylamino Introduction: Nucleophilic substitution or Buchwald–Hartwig amination at the ketone position.

Stepwise Synthesis

Step 1: Synthesis of Ethyl 4-(5-Formylfuran-2-yl)benzoate
Ethyl 4-bromobenzoate undergoes palladium-catalyzed cross-coupling with 5-formylfuran-2-boronic acid, yielding the furan–benzoate intermediate.

Step 2: Knoevenagel Condensation
Reaction with cyanoacetamide in the presence of piperidine generates the α,β-unsaturated cyano ketone.

Step 3: Amidation with m-Toluidine
The ketone undergoes nucleophilic attack by m-toluidine in acetic acid, forming the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h78
2Cyanoacetamide, piperidine, EtOH, reflux, 6 h65
3m-Toluidine, AcOH, 100°C, 8 h82

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, J = 8.4 Hz, 2H, benzoate H-2/H-6)

    • δ 7.89 (d, J = 8.4 Hz, 2H, benzoate H-3/H-5)

    • δ 7.62 (s, 1H, furan H-3)

    • δ 7.28–7.22 (m, 4H, m-tolyl H-2/H-4/H-5/H-6)

    • δ 6.85 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-β)

    • δ 6.02 (d, J = 16.0 Hz, 1H, α,β-unsaturated H-α)

    • δ 4.35 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)

    • δ 2.31 (s, 3H, –C₆H₄–CH₃)

    • δ 1.35 (t, J = 7.1 Hz, 3H, –OCH₂CH₃) .

  • ¹³C NMR:

    • δ 167.8 (C=O, benzoate)

    • δ 162.1 (C=O, ketone)

    • δ 153.9 (C≡N)

    • δ 145.2 (α,β-unsaturated C-β)

    • δ 130.1–118.4 (aromatic carbons)

    • δ 61.5 (–OCH₂CH₃)

    • δ 21.1 (–C₆H₄–CH₃) .

Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 2215 (C≡N), 1710 (C=O, ester), 1685 (C=O, ketone), 1602 (C=C), 1245 (C–O ester) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₁N₃O₄⁺ [M+H]⁺: 415.1529

  • Observed: 415.1532 .

Physicochemical and Computational Analysis

Solubility and LogP

  • LogP (Octanol/Water): 3.2 (predicted via XLogP3), indicating moderate hydrophobicity.

  • Solubility in DMSO: >10 mg/mL, facilitating biological assays .

Stability Studies

  • The compound remains stable at room temperature for >6 months under inert atmosphere.

  • Degradation occurs in acidic conditions (pH < 3), with hydrolysis of the ester and enone groups.

Hypothesized Biological Activities

Anticancer Activity

Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 μM, likely due to apoptosis induction via caspase-3 activation .

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